molecular formula C10H10FNO B13070462 4-(2-Fluorophenyl)-3-methylazetidin-2-one

4-(2-Fluorophenyl)-3-methylazetidin-2-one

Cat. No.: B13070462
M. Wt: 179.19 g/mol
InChI Key: SIRIXBFFITUEDQ-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-3-methylazetidin-2-one is an organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a fluorophenyl group attached to the azetidinone ring, making it a fluorinated derivative. Fluorinated compounds are often of interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-3-methylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-fluorobenzylamine with a suitable β-lactam precursor. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then heated to promote cyclization, resulting in the formation of the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-3-methylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the azetidinone ring to other functional groups, such as amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

4-(2-Fluorophenyl)-3-methylazetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its fluorinated structure, it is investigated for its potential as a drug candidate with improved pharmacokinetic properties.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-3-methylazetidin-2-one involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s binding affinity to biological targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)piperazin-1-yl derivatives: These compounds share the fluorophenyl group and are studied for their biological activities.

    Pyridazinone derivatives: These compounds have a similar azetidinone ring structure and exhibit a wide range of pharmacological activities.

Uniqueness

4-(2-Fluorophenyl)-3-methylazetidin-2-one is unique due to its specific combination of a fluorophenyl group and an azetidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

4-(2-fluorophenyl)-3-methylazetidin-2-one

InChI

InChI=1S/C10H10FNO/c1-6-9(12-10(6)13)7-4-2-3-5-8(7)11/h2-6,9H,1H3,(H,12,13)

InChI Key

SIRIXBFFITUEDQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC1=O)C2=CC=CC=C2F

Origin of Product

United States

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